![molecular formula C17H14ClN5 B11418373 8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11418373.png)

8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

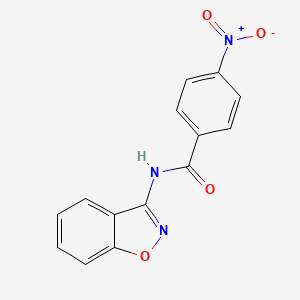

8-chloro-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine est un composé synthétique appartenant à la classe des triazoloquinoxalines. Ce composé est caractérisé par sa structure unique, qui comprend un cycle triazole fusionné à un fragment quinoxaline. La présence d’un groupe chloro en position 8 et d’un groupe éthylphényl en position N distingue encore ce composé. Les triazoloquinoxalines ont suscité un intérêt considérable en raison de leurs diverses activités biologiques, notamment leurs propriétés antivirales, antimicrobiennes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 8-chloro-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine implique généralement les étapes suivantes :

Formation du cycle quinoxaline : Le cycle quinoxaline est synthétisé par condensation de l’o-phénylènediamine avec une dicétone appropriée, telle que le glyoxal ou la benzile, en milieu acide.

Introduction du cycle triazole : Le cycle triazole est introduit en faisant réagir le dérivé de la quinoxaline avec de l’hydrate d’hydrazine et un aldéhyde ou une cétone appropriés.

Chloration : La triazoloquinoxaline résultante est ensuite chlorée en position 8 à l’aide de réactifs comme le chlorure de thionyle ou l’oxychlorure de phosphore.

N-Substitution : Enfin, la N-substitution est réalisée en faisant réagir la triazoloquinoxaline chlorée avec de la 4-éthylphénylamine en milieu basique

Méthodes de production industrielle

La production industrielle de 8-chloro-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine suit des voies de synthèse similaires, mais est optimisée pour la synthèse à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures rigoureuses de contrôle qualité pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

8-chloro-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de N-oxydes de quinoxaline.

Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chloro, conduisant à la formation de divers dérivés substitués

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Éthylate de sodium dans l’éthanol

Principaux produits formés

Oxydation : N-oxydes de quinoxaline.

Réduction : Dérivés aminés.

Substitution : Triazoloquinoxalines substituées

Applications De Recherche Scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Exhibe des activités antimicrobiennes et antivirales significatives, ce qui en fait un candidat potentiel pour le développement de nouveaux agents thérapeutiques.

Médecine : Présente une activité anticancéreuse prometteuse en inhibant la croissance de diverses lignées de cellules cancéreuses. Il est également étudié pour son potentiel en tant qu’antagoniste des récepteurs de l’adénosine.

Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques, telles que des polymères conducteurs et des revêtements de pointe .

Mécanisme D'action

Le mécanisme d’action de 8-chloro-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine implique plusieurs cibles moléculaires et voies :

Activité antimicrobienne : Le composé s’intercale dans l’ADN bactérien, perturbant les processus de réplication et de transcription.

Activité antivirale : Inhibe la réplication virale en ciblant les enzymes et les protéines virales.

Activité anticancéreuse : Agit comme un antagoniste des récepteurs de l’adénosine, inhibant la prolifération des cellules cancéreuses et induisant l’apoptose .

Comparaison Avec Des Composés Similaires

8-chloro-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine peut être comparée à d’autres dérivés de triazoloquinoxaline :

8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline : Il n’y a pas de N-substitution, ce qui entraîne des activités biologiques différentes.

N-(4-méthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine : La présence d’un groupe méthyle au lieu d’un groupe éthyle affecte son profil pharmacologique.

8-bromo-N-(4-éthylphényl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine : Le groupe bromo modifie sa réactivité et ses propriétés biologiques .

Propriétés

Formule moléculaire |

C17H14ClN5 |

|---|---|

Poids moléculaire |

323.8 g/mol |

Nom IUPAC |

8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |

InChI |

InChI=1S/C17H14ClN5/c1-2-11-3-6-13(7-4-11)20-16-17-22-19-10-23(17)15-9-12(18)5-8-14(15)21-16/h3-10H,2H2,1H3,(H,20,21) |

Clé InChI |

VZGOTRNDAWSSLS-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418302.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418305.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11418306.png)

![1-(4-benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418312.png)

![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)

![4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418318.png)

![Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11418319.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11418326.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/structure/B11418334.png)

![Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418366.png)

![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)